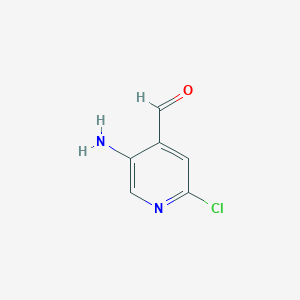

5-Amino-2-chloroisonicotinaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFYRFSJTMGUEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-23-0 | |

| Record name | 5-amino-2-chloropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Chloroisonicotinaldehyde

Historical Perspectives and Early Preparative Routes

The development of synthetic pathways to 5-Amino-2-chloroisonicotinaldehyde is intrinsically linked to the broader field of pyridine (B92270) chemistry. Early efforts in this area often focused on the synthesis of its precursors, such as 5-amino-2-chloropyridine (B41692). Historical methods for obtaining this key intermediate included the reduction of 2-chloro-5-nitropyridine (B43025). guidechem.combiosynce.com One documented method involves the reduction of 2-chloro-5-nitropyridine using iron powder in acetic acid. guidechem.com Another approach involves the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium. google.com

The direct formylation of 5-amino-2-chloropyridine to produce this compound presented its own set of challenges due to the electronic nature of the substituted pyridine ring. The presence of both an amino and a chloro group on the pyridine ring influences its reactivity and regioselectivity. Early synthetic attempts often contended with issues of low yields and the formation of multiple byproducts, necessitating complex purification procedures. While specific early documented syntheses of this compound are not extensively reported in readily available literature, the development of its synthesis can be inferred from the evolution of methods for functionalizing pyridine rings.

Modern Approaches to Total Synthesis

More contemporary synthetic strategies have focused on developing efficient and regioselective methods for the preparation of this compound. A notable and efficient route starts from commercially available 5-amino-2-chloropyridine. researchgate.net

Regioselective Functionalization Strategies

A key challenge in the synthesis of polysubstituted pyridines is controlling the position of functional group introduction. For this compound, the introduction of the aldehyde group at the C-4 position is crucial. A modern approach to achieve this involves a multi-step sequence that begins with the protection of the amino group of 5-amino-2-chloropyridine. researchgate.net This is a critical step to prevent side reactions and to direct subsequent functionalization to the desired position.

The protected intermediate then undergoes a directed ortho-metalation (DoM) reaction. This powerful technique utilizes a directing group to deprotonate a specific ortho-position, which can then be trapped with an electrophile. In this context, the protected amino group can direct lithiation to the C-4 position. Subsequent reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. researchgate.net

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be viewed through the lens of both convergent and divergent strategies. A divergent approach would involve the synthesis of a core substituted pyridine ring followed by the sequential introduction of the amino, chloro, and aldehyde groups. However, controlling the regiochemistry in such an approach can be complex.

A more convergent and efficient pathway, as demonstrated in recent literature, involves the use of a pre-functionalized starting material like 5-amino-2-chloropyridine. researchgate.net This approach streamlines the synthesis by starting with a molecule that already possesses two of the three required substituents in the correct positions. The subsequent steps then focus on the selective introduction of the final functional group, the aldehyde.

A detailed synthetic scheme based on a reported efficient route is outlined below: researchgate.net

Scheme 1: Efficient Synthesis of this compound

Chemo- and Stereoselective Synthesis Methodologies

The synthesis of this compound itself does not involve the creation of chiral centers, thus stereoselectivity is not a primary concern. However, chemoselectivity is a critical aspect, particularly during the formylation step. The use of a directed metalation strategy ensures that the formyl group is introduced specifically at the C-4 position, avoiding reaction at other sites on the pyridine ring. researchgate.net The choice of protecting group for the amine is also a key chemoselective consideration, as it must be stable to the conditions of the formylation reaction and easily removable in the final step. The use of the tert-butyloxycarbonyl (Boc) group is a common and effective strategy in this regard. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. researchgate.netasianpubs.orgchemijournal.comrsc.orgresearchgate.netnih.govresearchgate.netacs.org In the context of this compound synthesis, several aspects can be considered to improve its environmental footprint.

One area of focus is the reduction of hazardous reagents and solvents. Traditional methods for functionalizing pyridines can sometimes involve harsh conditions and toxic reagents. researchgate.net Modern approaches that utilize catalytic methods and more benign solvents are being explored. For instance, the use of catalytic amounts of reagents in place of stoichiometric quantities can significantly reduce waste. researchgate.netrsc.org

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can also contribute to a greener synthesis by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. asianpubs.orgnih.govacs.org While a fully one-pot synthesis for this compound from simple precursors has not been extensively reported, the convergent approach starting from 5-amino-2-chloropyridine represents a step towards a more efficient process. researchgate.net

The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave-assisted synthesis, are other avenues for enhancing the sustainability of pyridine derivative synthesis. asianpubs.orgnih.govacs.org

Industrial Scale-Up Considerations and Process Chemistry

The transition of a laboratory-scale synthesis to an industrial process presents several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness. researchgate.net For the synthesis of this compound, key considerations for scale-up include:

Reagent Cost and Availability: The starting material, 5-amino-2-chloropyridine, is commercially available, which is a significant advantage for industrial production. sigmaaldrich.com However, the cost and availability of other reagents, such as n-butyllithium, need to be carefully evaluated for large-scale operations.

Reaction Conditions: The use of cryogenic temperatures, as is common for organolithium reactions, can be energy-intensive and require specialized equipment on an industrial scale. researchgate.net Process optimization would likely focus on finding alternative, less energy-demanding conditions or developing continuous flow processes that can manage exothermic reactions more effectively.

Safety: The handling of pyrophoric reagents like n-butyllithium on a large scale requires stringent safety protocols and specialized infrastructure.

Purification: The purification of the final product and intermediates is a critical step. On an industrial scale, chromatographic purification is often less desirable than crystallization or distillation due to cost and solvent consumption. Developing a process that yields a product of high purity with minimal need for chromatography is a key goal in process chemistry.

Waste Management: The environmental impact of the synthesis is a major consideration. Minimizing waste streams and developing methods for recycling solvents and catalysts are crucial aspects of industrial process development.

The development of a robust and scalable process for this compound is essential for its application in the synthesis of valuable downstream products.

Chemical Reactivity and Transformation Pathways of 5 Amino 2 Chloroisonicotinaldehyde

Reactivity of the Aldehyde Functionality

The carbaldehyde group in 5-Amino-2-chloroisonicotinaldehyde is a primary site for a variety of chemical transformations, typical of aromatic aldehydes.

The aldehyde group is susceptible to nucleophilic attack. For instance, a related compound, 5-Bromo-2-chloroisonicotinaldehyde, is known to undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functional groups. evitachem.com This suggests that this compound would similarly react with organometallic reagents like Grignard reagents or organolithium compounds to yield secondary alcohols. The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon, followed by hydrolysis to give the alcohol.

The aldehyde functionality readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net This type of reaction is often catalyzed by acid. msu.edu For example, 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) has been shown to react with various amines to produce the corresponding imines in excellent yields. researchgate.net Similarly, it is expected that this compound would react with primary amines to form the corresponding imine derivatives.

The reaction of 2-aminopyridine (B139424) with 4-chlorobenzaldehyde (B46862) is another example of a condensation reaction that leads to the formation of an imine, which can then be used in further synthetic steps, such as the synthesis of imidazo[1,2-a]pyridines. researchgate.net

Table 1: Examples of Condensation Reactions with Aldehydes

| Aldehyde | Amine | Product |

| 2-chloro-5-methylpyridine-3-carbaldehyde | Various primary amines | 2-chloro-5-methylpyridine-3-carbaldehyde imines researchgate.net |

| 4-chlorobenzaldehyde | 2-aminopyridine | Imine intermediate for imidazo[1,2-a]pyridine (B132010) synthesis researchgate.net |

| Benzaldehydes | 2-aminothiophenoles | 2-substituted benzothiazoles nih.gov |

This table presents examples of condensation reactions involving aldehydes and amines, illustrating the expected reactivity of this compound.

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to convert the aldehyde to a carboxylic acid. The resulting 5-amino-2-chloroisonicotinic acid would be a valuable intermediate for further functionalization.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-amino-2-chloropyridin-4-yl)methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is selective for aldehydes and ketones. mdpi.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed. msu.edunih.gov

Reactivity of the Primary Amine Group

The primary amine group on the pyridine (B92270) ring is a versatile functional group that can undergo a range of transformations.

Acylation: The primary amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, 2-aminopyridine can be acylated as a step in the synthesis of more complex molecules. researchgate.net

Alkylation: The primary amine can also undergo alkylation. Reductive alkylation, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. researchgate.net For instance, N-monosubstituted 2-aminopyridines can be formed by refluxing the corresponding Schiff bases in a formic acid-cumene solution. researchgate.net

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). tpu.ruacs.org This diazotization reaction is a gateway to a wide array of functional group transformations.

The resulting diazonium salt is often unstable and can be used immediately in subsequent reactions. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a variety of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻) groups. A one-pot synthesis of chloropyridines from aminopyridines via diazotization has been reported with good yields. tpu.ru This suggests that the amino group of this compound could be replaced with another chloro group to yield 2,5-dichloroisonicotinaldehyde.

Cyclization Reactions Involving the Amino Group

The presence of both an amino group and an aldehyde function on the pyridine ring of this compound makes it a prime candidate for intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A notable example of such a transformation is its reaction with 1,2-diphenylethan-1-one. In a specific synthetic protocol, this compound was reacted with 1,2-diphenylethan-1-one in the presence of potassium carbonate in dimethylformamide (DMF) at 90°C. biosynth.com This reaction leads to the formation of a substituted pyrido[3,4-b]indole derivative.

The reaction is believed to proceed through an initial condensation between the amino group of this compound and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent aromatization to yield the final fused heterocyclic product.

Table 1: Cyclization Reaction of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | 1,2-diphenylethan-1-one | K₂CO₃ | DMF | 90 | 16 | 2-chloro-6,7-diphenylpyrido[3,4-b]indole | 65 |

Data sourced from patent WO2021014415A2. biosynth.com

This type of cyclization is a powerful tool for the construction of complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science. The specific substitution pattern of the starting aldehyde provides a handle for further functionalization of the resulting fused ring system.

Reactivity of the Chloro Substituent

The chloro substituent at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, including nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine. The reactivity in SNAr reactions is further enhanced by the presence of electron-withdrawing groups on the ring. In this compound, the aldehyde group at the 4-position acts as an electron-withdrawing group, which is expected to activate the chloro substituent at the 2-position towards nucleophilic attack.

While specific literature examples for SNAr reactions on this compound are not extensively documented, the general principles of SNAr on chloropyridines suggest that it should readily react with various nucleophiles. For instance, reactions with amines (aminolysis) or alkoxides (alkoxylation) are anticipated to proceed under relatively mild conditions to yield the corresponding 2-amino or 2-alkoxy derivatives.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Product |

|---|---|

| Primary/Secondary Amine | 2-(Alkyl/Aryl)amino-5-aminoisonicotinaldehyde |

| Alkoxide (e.g., NaOMe) | 5-Amino-2-methoxyisonicotinaldehyde |

This table represents predicted reactions based on established principles of SNAr on activated chloropyridines.

Transition-Metal Catalyzed Cross-Coupling Reactions

The chloro substituent of this compound serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, its structural analogue, 5-amino-2-chloropyridine (B41692), is known to undergo such reactions. For instance, the coupling of 5-amino-2-chloropyridine with sterically hindered arylboronic acids has been reported. sigmaaldrich.com

Based on this, it is highly probable that this compound would effectively participate in Suzuki-Miyaura couplings with a variety of aryl- and vinylboronic acids or their corresponding boronate esters. The reaction would likely require a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a suitable phosphine (B1218219) ligand, and a base.

Table 3: Predicted Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | 5-Amino-2-arylisonicotinaldehyde |

| Vinylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 5-Amino-2-vinylisonicotinaldehyde |

This table represents predicted reaction conditions based on established protocols for Suzuki-Miyaura couplings of chloropyridines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides a direct route to arylamines, which are important structural motifs in many pharmaceuticals and functional materials.

Given the presence of a chloro group on the pyridine ring, this compound is an excellent candidate for Buchwald-Hartwig amination. The reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is often crucial for the success of the reaction, with bulky, electron-rich phosphines generally providing the best results.

Table 4: Predicted Conditions for Buchwald-Hartwig Amination of this compound

| Amine | Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Primary Alkylamine | Pd₂(dba)₃ | BrettPhos | LHMDS | Toluene | 5-Amino-2-(alkylamino)isonicotinaldehyde |

| Secondary Arylamine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 5-Amino-2-(diarylamino)isonicotinaldehyde |

This table represents predicted reaction conditions based on established protocols for Buchwald-Hartwig amination of heteroaryl chlorides.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a C-C bond. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

The chloro substituent in this compound can be utilized in Sonogashira coupling reactions to introduce an alkynyl moiety at the 2-position of the pyridine ring. The reaction typically employs a palladium(0) catalyst, a copper(I) salt as a co-catalyst, and an amine base which often also serves as the solvent.

Table 5: Predicted Conditions for Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF | 5-Amino-2-(phenylethynyl)isonicotinaldehyde |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 5-Amino-2-((trimethylsilyl)ethynyl)isonicotinaldehyde |

This table represents predicted reaction conditions based on established protocols for Sonogashira couplings of chloropyridines.

Beyond the Sonogashira coupling, other palladium-catalyzed C-C bond forming reactions such as the Heck reaction (with alkenes) or the Stille reaction (with organostannanes) could also be envisioned at the chloro position, further highlighting the synthetic utility of this compound as a versatile building block.

Magnesium-Halogen Exchange and Organometallic Reagent Formation

The formation of organometallic reagents through magnesium-halogen exchange is a cornerstone of modern synthetic chemistry. For aryl chlorides, this transformation typically requires forcing conditions or the use of highly activated magnesium, such as Rieke magnesium. The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring of this compound would be expected to modulate the reactivity of the C-Cl bond.

In principle, a Grignard reagent could be formed at the 2-position of the pyridine ring. However, the acidic proton of the amino group would likely be the first site of reaction with a Grignard reagent, necessitating a protection strategy or the use of a large excess of the organomagnesium reagent. Furthermore, the aldehyde group is highly susceptible to nucleophilic attack by organometallic reagents. Therefore, any successful magnesium-halogen exchange would likely require prior protection of both the amino and aldehyde functionalities. To date, no specific conditions or yields for such a transformation involving this compound have been reported in the scientific literature.

Pyridine Ring System Reactivity and Functionalization

The pyridine ring in this compound is substituted with groups that have opposing electronic effects, leading to a complex reactivity profile.

Electrophilic Aromatic Substitution (EAS) Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The amino group at the 5-position is a strong activating group and would direct electrophiles to the positions ortho and para to it (positions 4 and 6). Conversely, the chloro group at the 2-position and the aldehyde at the 4-position are deactivating groups. The interplay of these substituents makes the prediction of regioselectivity for EAS reactions complex. No experimental data on the electrophilic substitution of this compound is currently available.

Metalation and Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of this compound, several functional groups could potentially direct metalation. The amino group, after deprotonation with a strong base, is a potent directing group. The chloro group can also direct metalation to the adjacent C-3 position. The aldehyde, if converted to a suitable directing group like an acetal, could also influence the site of metalation. However, without experimental studies, the preferred site of metalation remains speculative.

Applications of 5 Amino 2 Chloroisonicotinaldehyde As a Synthetic Building Block

Construction of Substituted Pyridine (B92270) and Pyridine-Fused Heterocyclic Systems

The inherent reactivity of 5-amino-2-chloroisonicotinaldehyde makes it an ideal starting material for the synthesis of a wide array of substituted pyridines and their fused heterocyclic counterparts. These scaffolds are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

While direct, specific examples of the use of this compound in the synthesis of imidazopyridines are not extensively documented in readily available literature, the structural motifs of this aldehyde lend themselves conceptually to such transformations. The general synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In a hypothetical scenario, the amino group of this compound could be acylated, followed by intramolecular cyclization to form an imidazopyridine ring system. The aldehyde and chloro functionalities would then be available for further synthetic modifications.

The construction of quinoline (B57606) and isoquinoline (B145761) frameworks often relies on cyclization strategies involving ortho-substituted anilines or benzylamines, respectively. Although not a direct precursor in the classical sense for these bicyclic systems, the functionalities of this compound could be strategically employed in multi-step synthetic sequences. For instance, the aldehyde could undergo a condensation reaction with a suitable partner, and subsequent transformations involving the amino and chloro groups could potentially lead to the annulation of a second ring, thereby forming a quinoline or isoquinoline-like structure.

The true potential of this compound may lie in its ability to provide access to novel and less explored heterocyclic architectures. The combination of a nucleophilic amino group, an electrophilic aldehyde, and a displaceable chloro atom on a pyridine core presents a unique platform for designing innovative cyclization strategies. Researchers can envision tandem reactions where multiple functional groups react in a single pot to generate complex polycyclic systems. The development of such methodologies would be of significant interest to the synthetic community.

Role in Complex Molecule Synthesis

Beyond the synthesis of fundamental heterocyclic systems, the application of this compound can be extended to the assembly of more elaborate and intricate molecular structures, including macrocycles and analogs of natural products.

Macrocycles are large ring structures that often exhibit unique biological activities. The difunctional nature of this compound, with its reactive aldehyde and chloro groups at positions 4 and 2 respectively, makes it a potential candidate for macrocyclization reactions. By reacting with another difunctional molecule, it could form a large ring system where the pyridine unit is incorporated into the macrocyclic backbone. The amino group could be either protected during this process or used as an additional point of diversity.

Natural products often serve as inspiration for the design of new therapeutic agents. While there are no prominent examples of this compound being directly incorporated into the synthesis of natural product analogs, its pyridine scaffold is a common motif in many biologically active natural products. Synthetic chemists could utilize this building block to create novel analogs of existing natural products, where the substituted pyridine ring imparts new properties or improves the pharmacological profile of the parent molecule.

Precursor for Advanced Materials and Functional Molecules

The strategic placement of reactive sites on the this compound molecule makes it a promising candidate for the synthesis of complex and functional architectures. The aldehyde group can readily participate in condensation reactions, the amino group is a key component for forming polyamides and polyimides, and the chloro-substituent offers a site for cross-coupling reactions, enabling the extension of the conjugated system.

Synthesis of Monomers for Polymer Science

The dual functionality of the amino and aldehyde groups, combined with the reactive chlorine atom, allows for the design of various monomers suitable for polymerization.

Schiff Base Polymerization: The reaction between the aldehyde and amino groups can lead to the formation of Schiff base polymers. The polymerization of this compound could hypothetically proceed via self-condensation or by reaction with other comonomers. For instance, a self-polymerization could yield a poly(azomethine) with a repeating pyridine unit. The resulting polymer would possess a conjugated backbone, a feature often associated with interesting electronic and optical properties.

Polyamides and Polyimides: The amino group of this compound can be utilized for the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. mdpi.comrsc.orgrsc.org To achieve this, the aldehyde group would first need to be converted into a carboxylic acid or a derivative thereof. For example, oxidation of the aldehyde would yield 5-amino-2-chloroisocotinic acid. This monomer could then be polymerized with a suitable diamine or diacid chloride, respectively. Alternatively, the amino group could be reacted with a dianhydride to form a polyimide. nih.gov

A hypothetical synthetic route to a polyamide could involve the initial oxidation of this compound to 5-amino-2-chloroisocotinic acid, followed by polycondensation with a diamine such as 1,4-phenylenediamine.

| Monomer 1 | Monomer 2 | Resulting Polymer | Potential Properties |

| 5-amino-2-chloroisocotinic acid | 1,4-phenylenediamine | Aromatic Polyamide | High thermal stability, good mechanical strength |

| This compound | Terephthaloyl chloride (after conversion of amino to another reactive group) | Aromatic Polyamide | Potentially enhanced solubility due to the pyridine nitrogen |

This table presents hypothetical polymerization schemes based on the known reactivity of the functional groups present in this compound.

Building Blocks for Optoelectronic and Supramolecular Assemblies

The inherent electronic properties of the pyridine ring, coupled with the potential for extending conjugation through its functional groups, make this compound an attractive building block for materials with interesting optical and electronic characteristics. Pyridine-based polymers have been investigated for their potential in organic light-emitting diodes (OLEDs) and other electronic devices.

Supramolecular Assemblies: The pyridine nitrogen and the amino group are excellent hydrogen bond donors and acceptors, making this compound and its derivatives prime candidates for the construction of ordered supramolecular structures. Hydrogen bonding, π-π stacking, and metal coordination are the primary non-covalent interactions that drive the self-assembly of molecules into well-defined architectures. The aldehyde group can also be used to form dynamic covalent bonds, such as imines, which are useful in creating self-healing materials and other responsive systems. By modifying the aldehyde or amino groups, it is possible to introduce recognition sites for specific guest molecules, leading to the development of sensors or molecular machines.

For instance, the condensation of this compound with an aniline (B41778) derivative could yield a Schiff base ligand capable of coordinating with metal ions to form metallo-supramolecular assemblies with potentially interesting magnetic or catalytic properties.

| Precursor Molecule | Interacting Species | Resulting Assembly | Potential Application |

| This compound derivative (e.g., Schiff base) | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Metallo-supramolecular grid or cage | Catalysis, Molecular Recognition |

| This compound | Carboxylic acid-containing molecules | Co-crystal via hydrogen bonding | Crystal engineering, Solid-state materials |

This table illustrates hypothetical supramolecular assemblies that could be formed from this compound based on established principles of supramolecular chemistry.

Computational and Theoretical Investigations of 5 Amino 2 Chloroisonicotinaldehyde

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 5-Amino-2-chloroisonicotinaldehyde is fundamental to understanding its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this analysis. wikipedia.orgfiveable.megithub.ioinsilicosci.com DFT, in particular, is a widely used method for studying the electronic structure of aromatic compounds due to its balance of accuracy and computational cost. numberanalytics.comwikipedia.orgmpg.de

These methods allow for the calculation of various electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule. The amino group is expected to be a region of high electron density (nucleophilic), while the aldehyde group and the electron-withdrawing chlorine atom would create electron-deficient (electrophilic) areas.

Furthermore, an analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is likely to be localized on the amino group and the pyridine (B92270) ring, while the LUMO would be centered on the aldehyde group.

Table 1: Representative Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.5 D |

This table presents illustrative data that would be obtained from DFT calculations.

Conformational Analysis and Energetic Profiles

The presence of rotatable bonds, such as the C-C bond between the pyridine ring and the aldehyde group, and the C-N bond of the amino group, means that this compound can exist in different conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. q-chem.comuni-muenchen.dejoaquinbarroso.com

This is typically achieved by performing a potential energy surface (PES) scan. q-chem.comuni-muenchen.dejoaquinbarroso.com In a PES scan, the dihedral angle of a specific bond is systematically varied, and the energy of the molecule is calculated at each step, while allowing the rest of the molecule to relax. joaquinbarroso.com This process generates an energetic profile that reveals the low-energy conformers (local minima) and the transition states (saddle points) connecting them. For this compound, a two-dimensional PES scan varying the dihedral angles of both the aldehyde and amino groups would provide a comprehensive understanding of its conformational landscape. q-chem.com

Table 2: Relative Energies of Key Conformations of this compound (Illustrative Data)

| Conformer | Dihedral Angle (Aldehyde) | Dihedral Angle (Amino) | Relative Energy (kcal/mol) |

| Global Minimum | 0° | 0° | 0.0 |

| Local Minimum 1 | 180° | 0° | 1.2 |

| Transition State 1 | 90° | 0° | 4.5 |

This table presents illustrative data from a potential energy surface scan.

Prediction of Spectroscopic Parameters and Methodologies

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. wikipedia.orgfaccts.deresearchgate.net Methods like DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. faccts.deresearchgate.netacs.orgaps.org

The process involves first optimizing the geometry of the molecule to find its most stable structure. Then, a frequency calculation is performed on this optimized geometry to obtain the harmonic vibrational frequencies and their corresponding intensities. faccts.de These calculated spectra can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C=O stretching of the aldehyde, and various C-C and C-N stretching and bending modes within the pyridine ring.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted Intensity |

| N-H Symmetric Stretch | 3450 | High |

| N-H Asymmetric Stretch | 3350 | Medium |

| C=O Stretch | 1700 | High |

| C-N Stretch | 1320 | Medium |

| C-Cl Stretch | 750 | Low |

This table presents illustrative data that would be obtained from a DFT frequency calculation.

Elucidation of Reaction Mechanisms via Quantum Chemical Studies

Quantum chemical calculations can provide detailed insights into the mechanisms of chemical reactions at the molecular level. fiveable.meresearchgate.netaps.orgacs.org For this compound, computational studies can be used to investigate the reactivity of its functional groups. For example, the mechanism of nucleophilic attack on the aldehyde carbon or electrophilic substitution on the pyridine ring can be explored.

These studies involve identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them on the potential energy surface. fiveable.me The activation energy for a reaction can then be calculated as the energy difference between the reactants and the transition state. This information is crucial for understanding the feasibility and kinetics of a reaction. For instance, the reaction of this compound with a nucleophile would likely proceed through a tetrahedral intermediate, and the energy barrier to its formation could be calculated.

Molecular Dynamics and Simulation Studies for Conformational Space

While conformational analysis provides a static picture of the low-energy structures, molecular dynamics (MD) simulations offer a dynamic view of how the molecule explores its conformational space over time. acs.orgrsc.orgethz.chnumberanalytics.com MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, to simulate its behavior over a period of time. acs.orgrsc.org

For this compound, an MD simulation would reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on its structure. rsc.org By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the pathways for interconversion between them. This provides a more realistic understanding of the molecule's behavior in a real-world environment compared to static calculations.

Analytical and Spectroscopic Methodologies for the Characterization of 5 Amino 2 Chloroisonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive understanding of 5-Amino-2-chloroisonicotinaldehyde, a combination of one-dimensional and two-dimensional NMR techniques is indispensable.

Proton (¹H) NMR Spectroscopic Methodologies

Proton (¹H) NMR spectroscopy is the first line of inquiry in the structural elucidation of organic compounds. It provides crucial information about the number of different types of protons, their electronic environment, and their proximity to neighboring protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the amino group.

The chemical shift (δ) of the aldehydic proton is anticipated to appear significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will resonate in the aromatic region (typically 6.5-8.5 ppm), and their specific chemical shifts and coupling patterns (multiplicity) will be dictated by the substitution pattern on the pyridine ring. The chlorine atom at the 2-position and the amino group at the 5-position will exert electronic effects that influence the shielding of the adjacent ring protons. The protons of the amino group often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 | d | ~2.0 |

| H-3 | ~7.0 | d | ~2.0 |

| CHO | ~9.8 | s | - |

| NH₂ | ~5.5 | br s | - |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Methodologies

Complementing ¹H NMR, Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the region of 185-195 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region (approximately 110-160 ppm). The carbon atom attached to the chlorine (C-2) will be influenced by the halogen's electronegativity, while the carbon bearing the amino group (C-5) will experience a shielding effect.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (CHO) | ~190 |

| C-2 | ~155 |

| C-5 | ~145 |

| C-6 | ~138 |

| C-3 | ~115 |

| C-4 (ring) | ~125 |

Note: This table presents hypothetical data based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyridine ring, by observing their long-range couplings to nearby protons. For instance, the aldehydic proton should show a correlation to the C-4 ring carbon in the HMBC spectrum.

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₅ClN₂O), HRMS would be able to confirm the molecular formula by matching the experimentally determined exact mass to the calculated theoretical mass with a high degree of precision. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in M and M+2 peaks.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure.

For this compound, MS/MS analysis would likely show characteristic fragmentation pathways. For example, the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the parent ion is a common fragmentation for aldehydes. Other potential fragmentations could involve the loss of chlorine or the cleavage of the pyridine ring, providing further confirmation of the compound's structure.

Infrared (IR) and Raman Spectroscopic Methodologies for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques are crucial for confirming the presence of the amino (-NH₂), chloro (-Cl), and aldehyde (-CHO) groups, as well as the pyridine ring structure.

While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be inferred from data on analogous substituted pyridines, such as 2-amino-5-chloropyridine. The key vibrational modes are anticipated as follows:

Amino (-NH₂) Group: The N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes usually appear as two distinct bands. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aldehyde (-CHO) Group: The C-H stretching of the aldehyde group is characterized by one or two bands in the 2700-2900 cm⁻¹ region. The strong C=O stretching vibration is a prominent feature and is expected to appear in the range of 1680-1715 cm⁻¹, with its exact position influenced by electronic effects of the substituents on the pyridine ring.

Pyridine Ring: The aromatic C-H stretching vibrations occur above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.

Chloro (-Cl) Group: The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is advantageous. While polar bonds like C=O and N-H give strong IR signals, non-polar bonds and symmetric vibrations often yield strong Raman signals, providing a more complete vibrational profile of the molecule.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium to Strong | Weak to Medium |

| N-H Symmetric Stretch | 3300 - 3400 | Medium to Strong | Weak to Medium | |

| N-H Bending (Scissoring) | 1600 - 1650 | Strong | Weak | |

| Aldehyde (-CHO) | C-H Stretch | 2700 - 2900 | Weak to Medium | Medium |

| C=O Stretch | 1680 - 1715 | Strong | Medium to Strong | |

| Pyridine Ring | C-H Stretch | 3000 - 3100 | Medium | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Strong | Strong | |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 | Strong | Strong |

X-ray Crystallography Methodologies for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state behavior of a compound.

Although a crystal structure for this compound is not publicly available, analysis of a closely related molecule, 5-chloropyridine-2,3-diamine, offers insights into the potential solid-state packing. nih.gov In the crystal lattice of 5-chloropyridine-2,3-diamine, the molecules are nearly planar, and the amino groups are involved in intermolecular hydrogen bonding with the pyridine nitrogen atom of adjacent molecules. nih.gov This leads to the formation of one-dimensional chains that are further packed into two-dimensional sheets. nih.gov

For this compound, it is anticipated that the amino group and the aldehyde oxygen atom would be involved in a network of intermolecular hydrogen bonds. The pyridine nitrogen atom is also a likely hydrogen bond acceptor. These interactions would play a significant role in stabilizing the crystal lattice. A hypothetical crystal structure analysis would involve the following steps:

Crystal Growth: Growing single crystals of sufficient quality is the first and often most challenging step. This is typically achieved by slow evaporation of a suitable solvent.

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to achieve the best fit with the experimental data.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Key Bond Lengths (Å) | C-C (ring): ~1.38-1.40, C-N (ring): ~1.33-1.37, C-Cl: ~1.73-1.75, C-NH₂: ~1.36-1.40, C-CHO: ~1.47-1.50, C=O: ~1.20-1.22 |

| Key Bond Angles (°) | Angles within the pyridine ring: ~118-122°, C-C-C(HO): ~120°, O=C-H: ~120° |

| Intermolecular Interactions | N-H···N(pyridine) hydrogen bonds, N-H···O=C hydrogen bonds, potential π-π stacking of pyridine rings. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most common approach.

A suitable HPLC method for the analysis of this compound would likely involve a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution conditions would be optimized to achieve good separation of the target compound from any impurities. Detection is commonly performed using a UV detector, as the pyridine ring and aldehyde group are chromophores that absorb UV light. A specific method for the related compound 5-amino-2-chloropyridine (B41692) utilized a C18 column with a mobile phase of water (pH 3, adjusted with orthophosphoric acid) and methanol (50:50, v/v) with UV detection at 254 nm. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 150 mm x 4.6 mm, 2.7-5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient elution, e.g., starting with a low percentage of B and increasing over time |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~254 nm) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used for purity assessment and identification of volatile impurities. The compound itself may require derivatization to increase its volatility and thermal stability, for instance, by silylating the amino group.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern gives structural information. For this compound, characteristic fragments would be expected from the loss of the aldehyde group (CHO), the chloro atom (Cl), and cleavage of the pyridine ring.

Table 4: General GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature programming, e.g., start at 100 °C, hold for 1 min, then ramp to 280 °C at 10-20 °C/min |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40 - 400 |

| MS Detector | Quadrupole or Ion Trap |

Future Directions and Emerging Research Avenues for 5 Amino 2 Chloroisonicotinaldehyde

Development of Novel Catalytic Transformations

The inherent reactivity of the pyridine (B92270) core, coupled with its substituents, makes 5-Amino-2-chloroisonicotinaldehyde an ideal candidate for exploring novel catalytic transformations. The aldehyde and amino groups can participate in a variety of catalytic cycles, leading to the efficient synthesis of complex molecules.

Future research will likely focus on the development of catalytic systems that exploit the unique electronic and steric properties of this molecule. For instance, the in situ formation of an imine from the aldehyde and the primary amino group can be a strategic entry point for rhodium(III)-catalyzed C-H activation. This methodology could enable the annulation of the pyridine ring with various coupling partners, such as alkynes or diazo compounds, to construct fused heterocyclic systems like pyrido[1,2-α]pyrimidin-4-ones. nih.gov

Furthermore, the development of magnetically recoverable nanocatalysts could offer sustainable and efficient pathways for reactions involving this compound. These catalysts, which can be easily separated from the reaction mixture using an external magnet, would be particularly advantageous for large-scale synthesis and multi-step reaction sequences. nih.gov The application of aminocatalysis, a biomimetic approach, also presents a promising avenue for the synthesis of aldimines from this compound under mild and acid-free conditions. acs.org This could facilitate the preparation of a wide range of imine derivatives for further functionalization.

Integration into Automated and Flow Chemistry Platforms

The integration of this compound into automated and flow chemistry platforms represents a significant step towards accelerating the discovery and optimization of new chemical entities. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for high-throughput synthesis, is particularly well-suited for exploring the reactivity of this versatile building block. acs.orgmdpi.com

Automated synthesis platforms can be employed to rapidly generate libraries of compounds derived from this compound. nih.govchemrxiv.orgacs.org By systematically varying reaction partners and conditions, these platforms can efficiently map the chemical space around this scaffold, leading to the identification of molecules with desired properties. nih.gov For instance, a stopped-flow reactor integrated into a high-throughput platform could be used to perform hundreds of reactions in a short period, providing valuable data for reaction optimization and the training of machine learning models to predict reaction outcomes. nih.gov This approach would significantly reduce the time and resources required for traditional batch synthesis and screening. nih.gov

Exploration of Unconventional Reactivity Patterns

The unique arrangement of functional groups in this compound opens the door to exploring unconventional reactivity patterns that go beyond classical transformations. The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and chloro substituents can lead to unexpected and highly selective reactions.

One promising area of investigation is the selective functionalization of the C4 position of the pyridine ring. While electrophilic substitution on the pyridine ring typically occurs at the C3 position, and nucleophilic substitution at the C2 and C4 positions, recent advances in pyridine functionalization offer new possibilities. nih.gov For example, the conversion of the pyridine nitrogen to a pyridinium (B92312) salt can alter the reactivity of the ring, enabling selective C-H functionalization at the C2 and C4 positions under mild, visible-light-mediated conditions. nih.gov This approach could be adapted to this compound to introduce a wide range of functional groups at a position that is traditionally difficult to access.

Another avenue for exploration is the use of organometallic reagents to achieve regioselective metalation. While organolithium reagents often lead to addition or substitution at the C2 position, the use of mixed-base systems, such as BuLi-LiDMAE, has been shown to promote unprecedented C6 lithiation of 2-chloropyridine. researchgate.net Applying similar strategies to this compound could unlock novel pathways for functionalization at the C6 position. Furthermore, the concept of radical retrosynthesis suggests that the functional groups on the pyridine ring could be used to direct radical-based transformations, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds in a controlled manner. nih.gov

Advanced Retrosynthetic Applications

In the realm of complex molecule synthesis, this compound can serve as a valuable building block in advanced retrosynthetic analysis. Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of modern organic synthesis. advancechemjournal.comjournalspress.comslideshare.net The multiple functional groups on this compound provide numerous disconnection points for strategic bond formations.

For example, the aldehyde group can be a precursor to a variety of functional groups, including alcohols, alkenes, and carboxylic acids, through well-established synthetic transformations. The amino group can be utilized for the construction of nitrogen-containing heterocycles or as a directing group for ortho-metalation. The chloro substituent, a versatile handle for cross-coupling reactions, allows for the introduction of a wide range of aryl, alkyl, and other functional groups. wikipedia.org

Future research in this area will likely involve the application of computational tools and algorithms to identify novel retrosynthetic pathways that utilize this compound as a key starting material. These in-silico methods can help to design more efficient and convergent synthetic routes to complex target molecules, including natural products and pharmaceutically active compounds.

Expanding the Scope of Derived Chemical Architectures

The true potential of this compound lies in its ability to serve as a launchpad for the creation of a vast array of novel chemical architectures. The strategic combination of its functional groups allows for the construction of diverse heterocyclic systems with potential biological activity.

The condensation of the aldehyde and amino groups with various bifunctional reagents can lead to the formation of fused ring systems. For example, reaction with β-ketoesters or malononitrile (B47326) derivatives can yield pyridopyrimidines or other related heterocycles. nih.gov Furthermore, the aldehyde can be a key component in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. nih.gov

The development of novel pyridine-based hybrids is another exciting research direction. By coupling this compound with other heterocyclic moieties, such as thiazoles or oxadiazoles, it is possible to generate new chemical entities with unique pharmacological profiles. mdpi.comacs.org These hybrid molecules may exhibit synergistic effects, leading to enhanced biological activity and improved drug-like properties. The exploration of these and other synthetic strategies will undoubtedly expand the chemical space accessible from this versatile building block, paving the way for the discovery of new materials and therapeutics.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Amino-2-chloroisonicotinaldehyde with high purity?

- Methodology : Focus on optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For example, chlorination of nicotinaldehyde derivatives often requires controlled nucleophilic substitution, as seen in analogous compounds like Methyl 5-amino-2-chloronicotinate (methyl ester derivative) . Purification via column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, methanol/water mobile phase) is critical. Monitor purity using TLC and confirm via LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the aldehyde proton (~9.8–10.2 ppm) and aromatic/amino group positions. Compare with structurally related compounds like 2-Amino-5-methylnicotinaldehyde (δH 8.3–8.5 ppm for pyridine protons) .

- IR : Identify aldehyde C=O stretch (~1700 cm) and NH bending (~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Follow GHS hazard codes for similar chloro-amino pyridines (e.g., Skin Irrit. Category 2, STOT SE 3). Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers at 2–8°C to prevent degradation, as recommended for 5-Amino-2-chloro-3-methylpyridine . Conduct regular exposure monitoring and dispose of waste via approved chemical destruction protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data for this compound derivatives?

- Methodology : Apply contradiction analysis by cross-referencing experimental data with computational predictions (DFT-based chemical shift calculations). For example, discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism. Validate using 2D NMR (COSY, HSQC) and compare with databases like NIST Chemistry WebBook for analogous structures (e.g., 5-Chloro-2-nitroaniline) .

Q. What experimental design principles apply to stability studies of this compound under varying pH and temperature conditions?

- Methodology : Design accelerated degradation studies (ICH Q1A guidelines):

- pH Stability : Test in buffers (pH 1–12) at 25°C and 40°C. Monitor aldehyde oxidation via HPLC-UV (λ = 280 nm).

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds. For storage recommendations, refer to analogs like 2-Aminonicotinic acid (stable at RT in inert atmospheres) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Compare with experimental kinetics (e.g., reaction rates with amines or thiols). Use databases like PubChem or Reaxys to validate predictions against similar compounds (e.g., 5-Chloro-2-methoxynicotinaldehyde) .

Q. What strategies ensure rigorous literature reviews for novel applications of this compound in medicinal chemistry?

- Methodology :

- Database Searches : Use PubMed with MeSH terms ("nicotinaldehyde derivatives AND synthesis") and Connected Papers for citation networks .

- Critical Appraisal : Apply the five-step inquiry framework (): Scope research questions, prioritize peer-reviewed journals, and cross-check synthetic routes with patents (e.g., USPTO, Espacenet) .

Notes

- Avoid abbreviations; use full chemical names (e.g., "high-performance liquid chromatography" instead of HPLC).

- For advanced synthesis troubleshooting, consult regulatory guidelines (e.g., FDA CFR for analytical validation) .

- Cross-validate spectral data with open-access repositories (NIST WebBook, ChemSpider) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。